Tetrahydrothiopyran-3-carboxaldehyde
Overview
Description
Tetrahydrothiopyran-3-carboxaldehyde, also known as THP-aldehyde, is a heterocyclic aldehyde containing a sulfur atom in its ring structure. It is a mono-constituent substance of organic origin .
Synthesis Analysis
Tetrahydrothiopyrans have been efficiently synthesized in good yields with excellent diastereoselectivity from aldehydes and substituted 5-methylhex-4-ene-1-thiol via (3,5)-thionium-ene cyclization reaction mediated by boron trifluoride etherate .
Molecular Structure Analysis
The molecular formula of Tetrahydrothiopyran-3-carboxaldehyde is C6H10OS . The structure is based on InChI annotation from IUCLID reference substances database and stored in the ECHA database .
Physical And Chemical Properties Analysis
The physical and chemical properties of Tetrahydrothiopyran-3-carboxaldehyde are collected from the endpoint summaries provided by registrants of REACH dossiers .
Scientific Research Applications
- Medical Research
- Application Summary : Tetrahydrothiopyran-3-carboxaldehyde may play a role in drug development.
- Results or Outcomes : The compound exhibits potent inhibitory activity against Protein Tyrosine Phosphatases (PTPs), which are implicated in various diseases, including diabetes, obesity, and cancer.
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Toxicology Studies
- Application Summary : Tetrahydrothiopyran-3-carboxaldehyde has been used in toxicology studies to assess its safety profile .
- Methods of Application : In one study, the compound was administered orally to rats for a period of 28 days as per OECD Guideline 407 (Repeated Dose 28-Day Oral Toxicity Study in Rodents) .
- Results or Outcomes : The study found that the compound had certain effects on the rats, but the specific outcomes were not detailed in the available resources .
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Industrial Applications
- Application Summary : Tetrahydrothiopyran-3-carboxaldehyde may have industrial applications, as suggested by its categorization under process categories (PROC) which describe application techniques or process types from an occupational perspective .
- Results or Outcomes : The outcomes of these industrial applications are not specified in the available resources .
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Chemical Synthesis
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Regulatory Activities
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Environmental Fate & Pathways
- Application Summary : Studies on the environmental fate and pathways of Tetrahydrothiopyran-3-carboxaldehyde are conducted to understand its behavior and impact in the environment .
- Methods of Application : These studies typically involve laboratory experiments and computer modeling to predict the compound’s distribution, persistence, and transformation in the environment .
- Results or Outcomes : The specific outcomes of these studies are not detailed in the available resources .
Safety And Hazards
properties
IUPAC Name |
thiane-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS/c7-4-6-2-1-3-8-5-6/h4,6H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFSMJVKLCAOEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474926 | |
Record name | TETRAHYDROTHIOPYRAN-3-CARBOXALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrothiopyran-3-carboxaldehyde | |
CAS RN |
61571-06-0 | |
Record name | Tetrahydro-2H-thiopyran-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61571-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydrothiopyran-3-carboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061571060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TETRAHYDROTHIOPYRAN-3-CARBOXALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydrothiopyran-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.884 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.